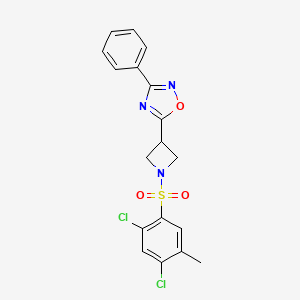
5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H15Cl2N3O3S and its molecular weight is 424.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of the compound includes:
- An oxadiazole ring , which is known for its role in various biological activities.
- A sulfonyl group that enhances the compound's reactivity and potential interactions with biological targets.
- An azetidine moiety , contributing to its pharmacological properties.
The molecular formula is C₁₆H₁₃Cl₂N₅O₃S, with a molecular weight of 426.27 g/mol. The presence of chlorine and methyl groups on the phenyl ring increases its chemical reactivity and influences its biological activity.
Biological Activities
Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation. For instance, compounds similar to the one have demonstrated significant cytotoxicity against various cancer cell lines, including colon (HCT-116) and breast (MCF7) cancer cells .
- The compound's ability to interact with enzymes involved in cancer cell metabolism suggests it may serve as a lead compound for further drug development aimed at treating malignancies.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression and inflammation .
- Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with target proteins at the molecular level. Such studies reveal binding affinities that correlate with observed biological activities, guiding future modifications for enhanced efficacy .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related oxadiazole compounds:
| Study | Compound | Cell Line Tested | IC50 Value (μM) | Activity |
|---|---|---|---|---|
| Compound A | HCT-116 (Colon Cancer) | 0.67 | Anticancer | |
| Compound B | MCF7 (Breast Cancer) | 0.80 | Anticancer | |
| Compound C | HeLa (Cervical Cancer) | 0.87 | Anticancer |
These findings underscore the potential of oxadiazole derivatives as effective anticancer agents.
Properties
IUPAC Name |
5-[1-(2,4-dichloro-5-methylphenyl)sulfonylazetidin-3-yl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3S/c1-11-7-16(15(20)8-14(11)19)27(24,25)23-9-13(10-23)18-21-17(22-26-18)12-5-3-2-4-6-12/h2-8,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJXBFUGADOAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














